molecular formula C23H23ClN2O3 B608650 TC Lpa5 4 CAS No. 1393814-38-4

TC Lpa5 4

Katalognummer B608650
CAS-Nummer: 1393814-38-4
Molekulargewicht: 410.898
InChI-Schlüssel: BNALUYKEGYUHQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TC LPA5 4 is a LPA5 receptor antagonist . It inhibits LPA-induced aggregation of isolated human platelets and exhibits selectivity for LPA5 against 80 other screened targets . It is a diphenyl pyrazole carboxylic acid .


Molecular Structure Analysis

The molecular formula of TC LPA5 4 is C23H23ClN2O3 . Its molecular weight is 410.89 . The chemical name is 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid .


Physical And Chemical Properties Analysis

TC LPA5 4 is a solid substance . It is soluble to 100 mM in DMSO and to 20 mM in ethanol . It should be stored at +4°C .

Wissenschaftliche Forschungsanwendungen

Thyroid Carcinoma Treatment

TC Lpa5 4 has been identified as a specific antagonist that inhibits cell proliferation and migration in thyroid carcinoma. This compound targets the LPAR5 receptor, which is upregulated in papillary thyroid carcinoma (PTC), particularly in BRAF-like PTC. By inhibiting the LPAR5 receptor, TC Lpa5 4 can significantly reduce the proliferation of various thyroid cancer cell lines and delay xenograft growth in vivo .

Multiple Myeloma CAR-T Therapy Enhancement

In the field of immunotherapy, TC Lpa5 4 plays a role in enhancing the efficacy of CAR-T therapy for multiple myeloma. It has been found that the LPAR5 receptor interacts with GPRC5D, a target for CAR-T cells. By using TC Lpa5 4 to inhibit LPAR5, researchers can potentially increase the surface expression of GPRC5D on multiple myeloma cells, thereby improving the effectiveness of CAR-T cell therapy .

Neuroinflammation Research

TC Lpa5 4 has been utilized in studies investigating the role of LPAR5 in murine microglia. By inhibiting this receptor, researchers can observe changes in neuroinflammatory responses, which is crucial for understanding various neurological disorders where inflammation plays a key role .

Platelet Aggregation Inhibition

This compound has been shown to inhibit LPA-induced aggregation of isolated human platelets. This application is significant in the study of thrombosis and other cardiovascular diseases where platelet aggregation is a contributing factor .

GPCR Trafficking Studies

TC Lpa5 4 is used in research to understand the trafficking effects of G protein-coupled receptors (GPCRs). It has been observed that the presence of LPA receptors activator can reduce the surface expression of GPRC5D, and TC Lpa5 4 can be used to investigate these dynamics further .

Cancer Progression Mechanism Elucidation

The compound aids in the elucidation of cancer progression mechanisms by allowing researchers to study the effects of LPAR5 inhibition on cancer cell behavior. This is particularly relevant in cancers where LPAR5 is known to be upregulated .

Drug Selectivity and Specificity Analysis

TC Lpa5 4 exhibits selectivity for LPA5 against a panel of over 80 screened targets. This characteristic makes it an important tool for analyzing the specificity of drug action and for the development of targeted therapies .

Pharmacological Research

As a pharmacological tool, TC Lpa5 4 helps in the study of the LPA signaling pathway, which is implicated in various physiological and pathological processes. Its role as an antagonist allows for the exploration of LPA5’s functions in different cellular contexts .

Eigenschaften

IUPAC Name

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALUYKEGYUHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TC Lpa5 4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.